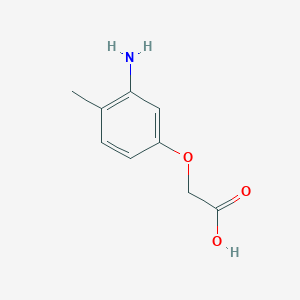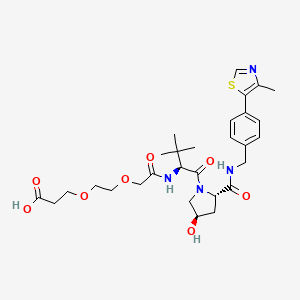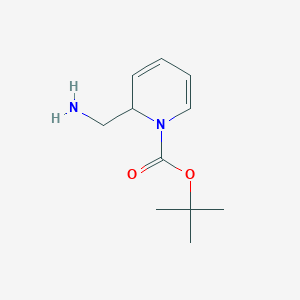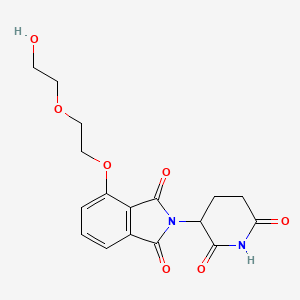
Thalidomide-O-PEG2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG2-OH is a compound that integrates thalidomide with a polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis targeting chimeras (PROTACs), which are heterobifunctional molecules designed to degrade specific proteins within cells. The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in biochemical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG2-OH typically involves the conjugation of thalidomide with a PEG linker. One common method includes the use of a PEG derivative, such as Propargyl-PEG2-OH, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized thalidomide . The reaction conditions often involve the use of a copper catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, under mild temperatures and neutral pH.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-PEG2-OH can undergo various chemical reactions, including:
Oxidation: The PEG linker can be oxidized under specific conditions, although this is less common in typical applications.
Reduction: The compound can be reduced using mild reducing agents, which may affect the thalidomide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: N-hydroxysuccinimide (NHS) esters, carboxylic acids, and aldehydes.
Major Products: The major products formed from these reactions include various thalidomide-PEG conjugates, which can be further functionalized for specific applications in PROTAC technology .
Scientific Research Applications
Thalidomide-O-PEG2-OH has a wide range of applications in scientific research:
Mechanism of Action
Thalidomide-O-PEG2-OH exerts its effects through the recruitment of the cereblon (CRBN) E3 ubiquitin ligase complex. The thalidomide moiety binds to CRBN, which is part of the cullin-4-containing E3 ubiquitin ligase complex (CRL4CRBN). This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins, such as IKZF1 and IKZF3 . This mechanism is crucial for its anti-cancer and immunomodulatory effects .
Comparison with Similar Compounds
Thalidomide-O-PEG2-amine: Contains an amino group for conjugation with carboxylic acids and other functionalized linkers.
Thalidomide-O-PEG2-azide: Features an azide group for click chemistry reactions with alkyne-functionalized linkers.
Thalidomide-O-PEG2-NHS ester: Incorporates an NHS ester for efficient conjugation with amine groups.
Uniqueness: Thalidomide-O-PEG2-OH is unique due to its hydroxyl group, which provides versatility in further functionalization and conjugation reactions. This makes it a valuable tool in the synthesis of PROTACs and other bioconjugates, offering enhanced solubility and bioavailability compared to other thalidomide derivatives .
Properties
Molecular Formula |
C17H18N2O7 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-hydroxyethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O7/c20-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)19(16(10)23)11-4-5-13(21)18-15(11)22/h1-3,11,20H,4-9H2,(H,18,21,22) |
InChI Key |
QFRYKNZKNAIRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


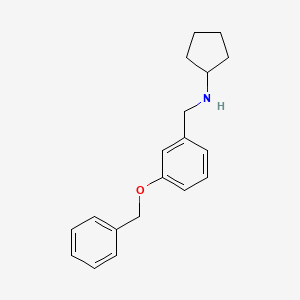
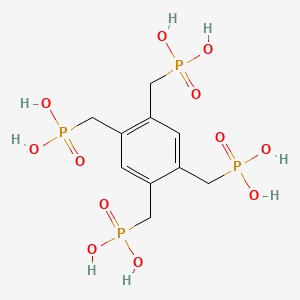
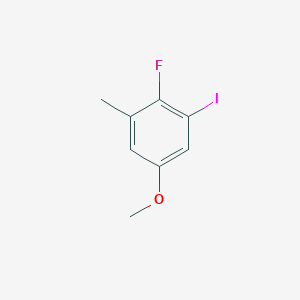
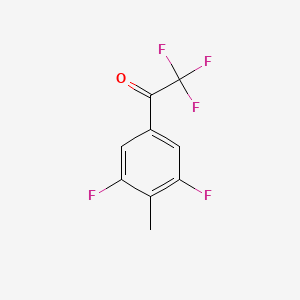
![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)
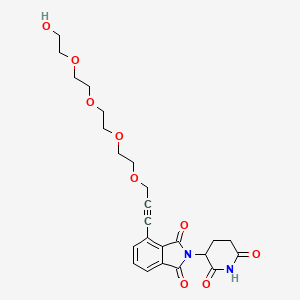
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14773200.png)
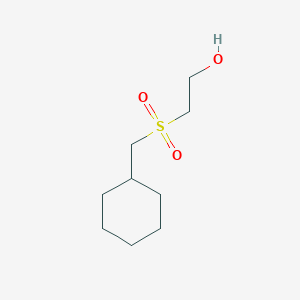
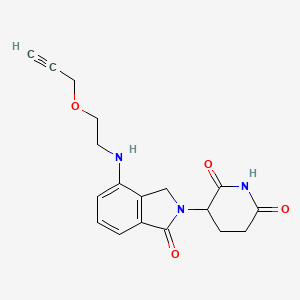
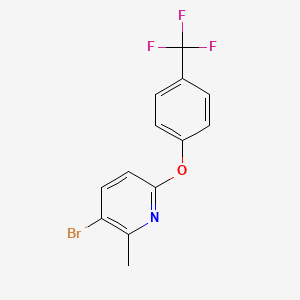
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)
